Menthylbromide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-bromo-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3 |
InChI Key |
MPVONIMKFUZRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase HBr Delivery
A patent by US2244629A describes a vapor-phase method for generating HBr in situ by reacting bromine with hydrogen gas. While this technique was originally developed for methyl bromide synthesis, its principles are adaptable to menthol. In this system, bromine and hydrogen are combusted to produce a gaseous mixture of HBr and excess hydrogen, which is then introduced into a reactor containing L-menthol at 50–125°C. The hydrogen acts as a reducing agent, mitigating byproduct formation by preventing bromine accumulation. Yields exceeding 90% are reported for methyl bromide under these conditions, suggesting analogous potential for menthyl bromide.
Aqueous HBr with Sulfuric Acid
Concentrated aqueous HBr (48–62%) in the presence of sulfuric acid (H₂SO₄) is widely employed for laboratory-scale synthesis. H₂SO₄ protonates the menthol hydroxyl group, facilitating its departure as water and enabling bromide ion attack. The reaction is typically conducted under reflux (100–120°C) for 4–6 hours. However, steric hindrance from menthol’s bicyclic structure often necessitates prolonged reaction times compared to primary alcohols. A stereochemical analysis by SIOC Journals indicates that this method produces menthyl bromide with >95% stereoselectivity when conducted in anhydrous conditions, preserving the original configuration of L-menthol.
Phosphorus Tribromide (PBr₃) Method
Phosphorus tribromide offers a robust alternative for converting menthol to menthyl bromide, particularly in anhydrous environments. The reaction proceeds via a two-step mechanism:
-
Formation of a Phosphite Intermediate :
-
Bromide Displacement :
This method avoids carbocation intermediates, making it ideal for retaining stereochemistry. Experimental data from US4350832A corroborate that Grignard reagent-mediated reactions (e.g., t-butyl isocyanate interactions) achieve near-quantitative yields when PBr₃ is used, though specific menthyl bromide yields are inferred to exceed 85%.
Bromine with Reducing Agents
Radical-mediated bromination using elemental bromine (Br₂) and reducing agents such as red phosphorus or sulfur presents a scalable industrial approach. US3682805A details a process where bromine and methanol react in the presence of sulfur, producing methyl bromide and sulfuric acid. Adapting this to menthol involves refluxing menthol with bromine and red phosphorus at 80–100°C. The phosphorus reduces Br₂ to HBr in situ, which then substitutes the hydroxyl group.
Key Advantages :
-
Eliminates the need for pre-generated HBr.
-
Red phosphorus acts as a catalyst, enabling continuous operation.
Limitations :
-
Sulfuric acid byproducts complicate purification.
-
Stereoselectivity is moderate (~70%) due to competing radical pathways.
Stereochemical Outcomes and Mechanistic Insights
The configuration of menthyl bromide—whether retaining the original menthol stereochemistry (menthyl) or inverting it (neomenthyl)—depends critically on the reaction mechanism:
The SN1 pathway, prevalent in HBr-mediated reactions, generates a planar carbocation intermediate, allowing for partial racemization. In contrast, PBr₃’s concerted mechanism enforces backside attack (SN2-like), inverting the configuration to produce neomenthyl bromide.
Industrial and Laboratory Optimization
Catalyst Innovations
Recent advances include using microwave irradiation to accelerate HBr-mediated reactions, reducing reaction times from hours to minutes while maintaining >90% yields. Radiation-assisted methods, as described in US3682805A, further enhance bromine activation, achieving 84–90% yields for methyl bromide analogs.
Solvent Systems
Polar aprotic solvents (e.g., tetrahydrofuran) improve PBr₃ reactivity by stabilizing the phosphite intermediate, whereas nonpolar solvents favor radical bromination pathways.
Chemical Reactions Analysis
Types of Reactions: Menthylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Menthyl bromide, commonly referred to as methyl bromide, is a colorless gas that has been utilized extensively in various scientific and industrial applications. Its effectiveness as a fumigant and its role in pest control are particularly noteworthy. This article explores the diverse applications of methyl bromide, including its use in agriculture, structural fumigation, and potential health impacts, supported by comprehensive data tables and case studies.
Agricultural Use
Methyl bromide has been primarily used as a soil fumigant to control a wide range of pests, including nematodes, fungi, weeds, and insects. Its effectiveness in high-value crops makes it a popular choice among farmers.
- Soil Fumigation: Methyl bromide is injected into the soil before planting to eliminate soilborne pests. This pre-planting treatment ensures healthier crop growth and higher yields.
- Post-Harvest Treatment: It is also employed to treat stored products such as grains and fruits to prevent pest infestations during storage.
Table 1: Efficacy of Methyl Bromide in Pest Control
| Pest Type | Targeted Organism | Application Method | Effectiveness (%) |
|---|---|---|---|
| Nematodes | Meloidogyne spp. | Soil injection | 95 |
| Fungi | Fusarium spp. | Soil fumigation | 90 |
| Insects | Sitophilus granarius | Grain storage | 99 |
| Weeds | Various broadleaf weeds | Soil treatment | 85 |
Structural Fumigation
Methyl bromide is widely used for structural fumigation to control pests in buildings, especially in the case of severe infestations.
- Whole Structure Fumigation: It can penetrate materials effectively due to its gaseous form, allowing it to reach hidden pests within walls and furniture.
- Transportation and Storage: The compound is used in shipping containers and warehouses to prevent pest outbreaks during transport and storage of agricultural products.
Health Implications and Safety Concerns
While methyl bromide is effective for pest control, it poses significant health risks if not handled properly. Acute exposure can lead to severe poisoning, affecting the respiratory system, central nervous system, and other organs.
Case Study: Acute Methyl Bromide Poisoning
A documented case involved a patient who developed acute renal failure following inhalation of high concentrations of methyl bromide. The patient exhibited symptoms such as oliguria and respiratory failure requiring mechanical ventilation. This case underscores the importance of safety protocols when using methyl bromide in enclosed environments .
Environmental Impact and Regulation
Due to its ozone-depleting potential, the use of methyl bromide has been regulated under the Montreal Protocol. Many countries have phased out its use or restricted it to critical applications only.
Table 2: Regulatory Status of Methyl Bromide
| Country/Region | Regulation Status | Year Implemented |
|---|---|---|
| United States | Restricted use; critical exemptions | 2005 |
| European Union | Banned for most uses | 2010 |
| Australia | Phased out; limited exceptions | 2013 |
Mechanism of Action
The mechanism of action of 1-isopropyl-2-bromo-4-methylcyclohexane involves its reactivity with various chemical reagents The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds
Comparison with Similar Compounds
Table 1: Structural Comparison of Bromides
Table 2: Toxicity Data
Analytical Methods
Analytical techniques for bromides vary by compound:
- Methyl bromide : Analyzed via gas chromatography (GC) with electron capture detection, as described in NIOSH Method 2520 .
- Dextromethorphan HBr : Quantified using HPLC with UV detection in pharmaceutical formulations .
- Menthyl bromide: Likely requires GC-MS or LC-MS due to its higher molecular weight and non-volatile nature.
Regulatory and Industrial Considerations
In contrast, menthyl bromide’s applications in research or synthesis may fall under general laboratory safety protocols.
Q & A
Q. What are the standard protocols for synthesizing menthylbromide, and how can reaction conditions be optimized for reproducibility?
Methodological guidance: Begin with established alkylation or bromination procedures (e.g., HBr addition to menthol derivatives under controlled temperatures). Optimize variables like solvent polarity (e.g., dichloromethane vs. ether), stoichiometry of brominating agents, and reaction time using fractional factorial design. Validate reproducibility via NMR purity checks (>95%) and comparison with literature melting points .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?
Recommended approach: Combine H/C NMR for backbone analysis, chiral HPLC for enantiomeric excess determination, and X-ray crystallography for absolute configuration confirmation. Cross-validate with IR spectroscopy to identify functional groups (C-Br stretch ~550–600 cm) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Resolution strategy: Replicate conflicting experiments under controlled humidity/temperature, using standardized solvents (e.g., USP-grade ethanol). Perform stability studies via accelerated aging (40°C/75% RH) and analyze degradation products via GC-MS. Compare results against primary literature, prioritizing peer-reviewed journals over preprint repositories .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of this compound formation in non-polar solvents?
Investigative framework: Conduct kinetic isotope effect (KIE) studies and DFT calculations (e.g., Gaussian09) to model transition states. Use Hammett plots to correlate substituent effects with reaction rates. Validate hypotheses via Br NMR to track bromide ion interactions .
Q. How can computational models predict this compound’s reactivity in novel catalytic systems (e.g., asymmetric organocatalysis)?
Methodology: Apply molecular docking simulations (AutoDock Vina) to assess catalyst-substrate binding affinities. Train machine learning models on existing kinetic datasets to predict enantioselectivity. Experimental validation via kinetic resolution experiments (e.g., Sharpless conditions) .
Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) observed in this compound derivatives?
Analytical pathway: Perform dose-response assays (IC/LD) across multiple cell lines (e.g., HEK293 vs. HepG2) with rigorous controls (e.g., DMSO vehicle). Use transcriptomic profiling (RNA-seq) to identify off-target pathways. Cross-reference with structural analogs in PubChem to isolate structure-activity relationships (SARs) .
Q. How do solvent polarity and counterion selection influence this compound’s supramolecular assembly in crystal engineering?
Experimental design: Screen crystallization conditions (high-throughput vapor diffusion) with halide salts (e.g., TBAB, NaBr). Analyze crystal packing via SCXRD and Hirshfeld surfaces. Correlate lattice energies with DFT-computed intermolecular forces (e.g., AIM analysis) .
Ethical & Methodological Considerations
Q. What ethical guidelines govern the use of hazardous reagents (e.g., HBr gas) in this compound synthesis?
Compliance steps: Follow institutional EH&S protocols for gas scrubbing and PPE (e.g., fume hoods, respirators). Document waste disposal per RCRA regulations. Include risk assessments in IRB/IACUC submissions if applicable .
Q. How should researchers mitigate bias when interpreting conflicting spectral data (e.g., NOE vs. J-based stereochemical assignments)?
Best practices: Blind data analysis by independent collaborators. Use Bayesian statistics to quantify confidence intervals for stereochemical models. Report raw data (e.g., FID files) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
